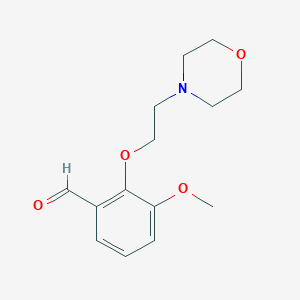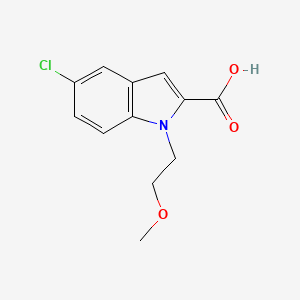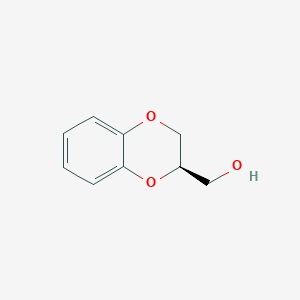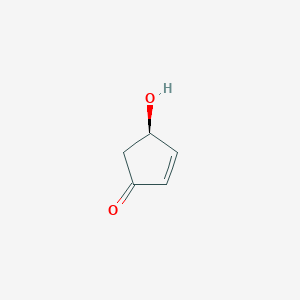
2-クロロ-3-キノリンカルボキシアルデヒドオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-quinolinecarboxaldehyde oxime is a heterocyclic organic compound with the molecular formula C10H7ClN2O It is derived from quinoline, a nitrogen-containing aromatic compound, and features a chloro substituent at the second position and an oxime functional group at the third position
科学的研究の応用
2-Chloro-3-quinolinecarboxaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime typically involves the following steps:
Formation of 2-Chloro-3-quinolinecarboxaldehyde: This intermediate is synthesized by chlorination of 3-quinolinecarboxaldehyde using reagents such as thionyl chloride or phosphorus oxychloride.
Oximation: The 2-Chloro-3-quinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Industrial production methods for 2-Chloro-3-quinolinecarboxaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-quinolinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Nitrile oxides: Formed through oxidation of the oxime group.
Amines: Resulting from the reduction of the oxime.
Substituted quinolines: Produced through nucleophilic aromatic substitution reactions.
作用機序
The mechanism of action of 2-Chloro-3-quinolinecarboxaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The oxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the oxime group but shares the chloroquinoline core structure.
3-Quinolinecarboxaldehyde oxime: Similar structure but without the chloro substituent.
2-Chloro-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of an oxime.
Uniqueness
2-Chloro-3-quinolinecarboxaldehyde oxime is unique due to the presence of both the chloro and oxime functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXCDZMISQMMF-WUXMJOGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)




![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/structure/B1310355.png)

